molecular formula C18H19N7O B2998036 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide CAS No. 2034279-79-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide

Cat. No.: B2998036
CAS No.: 2034279-79-1
M. Wt: 349.398
InChI Key: WXUHPELLKVGSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide features a heterocyclic scaffold combining pyrimidine, 1,2,4-triazole, azetidine, and a substituted aromatic ring. Its core structure (Figure 1) includes:

  • A pyrimidine ring substituted at the 4-position with a 1,2,4-triazole moiety.
  • An azetidine-3-carboxamide group linked to the pyrimidine.
  • An N-(2,3-dimethylphenyl) substituent on the carboxamide.

Comparisons with structurally analogous compounds (e.g., varying substituents) can elucidate structure-property relationships.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-12-4-3-5-15(13(12)2)23-18(26)14-7-24(8-14)16-6-17(21-10-20-16)25-11-19-9-22-25/h3-6,9-11,14H,7-8H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUHPELLKVGSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

This compound incorporates several significant moieties:

  • Triazole Ring : Known for its diverse biological activities including antifungal and anticancer properties.
  • Pyrimidine Moiety : Often associated with nucleic acid interactions.
  • Azetidine Ring : A five-membered saturated ring that can influence the pharmacokinetics and pharmacodynamics of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
  • Cell Cycle Interference : Preliminary studies suggest it can induce apoptosis in cancer cells by interfering with cell cycle regulation.
  • Antimicrobial Activity : The triazole component is linked to antifungal properties, making it a candidate for treating fungal infections.

Biological Activity Overview

Activity Type Description References
AnticancerExhibits cytotoxic effects on various cancer cell lines (e.g., HeLa, A549)
AntifungalPotential antifungal activity against pathogenic fungi
AntimicrobialInhibitory effects on bacterial growth

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's cytotoxicity against a panel of 60 human cancer cell lines. Results indicated significant growth inhibition in several lines, particularly in lung and colon cancers. The compound demonstrated an IC50 value indicating effective potency against these tumors .
  • Antifungal Effects :
    • Research highlighted the triazole's role in targeting fungal pathogens. The compound was tested against common fungal strains, showing promising results that warrant further investigation into its application as an antifungal agent .
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound might interfere with critical signaling pathways involved in cell proliferation and survival, including the MAPK/ERK pathway. This suggests potential use in combination therapies for enhanced efficacy against resistant cancer types .

Comparison with Similar Compounds

Table 1: Key Structural Differences in Aromatic Substituents

Compound Name Aromatic Substituent Molecular Formula Molecular Weight CAS Number Reference
Target Compound N-(2,3-dimethylphenyl) C₁₉H₂₀N₈O* ~384.4* Not Provided N/A
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)azetidine-3-carboxamide N-(2-carbamoylphenyl) C₁₈H₁₇N₉O₂ 399.4 Not Provided
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide N-(2,4-difluorobenzyl) C₁₇H₁₅F₂N₇O 371.3 2034360-33-1
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide N-(4-methyl-1,2,5-oxadiazol-3-yl) C₁₄H₁₄N₈O₂ 326.3 2034473-31-7

*Calculated based on structural similarity.

Key Observations:

  • The N-(2,3-dimethylphenyl) group in the target compound introduces steric bulk and lipophilicity compared to the smaller, electronegative N-(2,4-difluorobenzyl) group in . Fluorine atoms in the latter may enhance metabolic stability but reduce solubility.

Heterocyclic Core Modifications

Table 2: Variations in Pyrimidine and Triazole Substituents

Compound Name Pyrimidine Substituent Azetidine Substituent Molecular Weight Reference
Target Compound 6-(1H-1,2,4-triazol-1-yl) N-(2,3-dimethylphenyl) ~384.4 N/A
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide 6-(1H-1,2,4-triazol-1-yl) N-(6-methylpyridin-2-yl) 336.35
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide 6-(1H-1,2,4-triazol-1-yl) N-(4-methylpyridin-2-yl) 336.35

Key Observations:

  • The methylpyridinyl groups in may improve aqueous solubility compared to the lipophilic 2,3-dimethylphenyl in the target compound.

Q & A

Q. What synthetic strategies are commonly employed for constructing the pyrimidine-triazole core in this compound?

The pyrimidine-triazole moiety is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, describes coupling reactions where triazole derivatives are introduced onto pyrimidine rings using halogen displacement under basic conditions (e.g., K₂CO₃ in DMF) . highlights the use of cyclopropane-amine intermediates in similar heterocyclic systems, suggesting that Cu(I) catalysts (e.g., CuBr) and cesium carbonate can facilitate triazole formation at elevated temperatures (35°C, 48 hours) . Key considerations include solvent choice (e.g., DMSO for solubility) and protecting group strategies to prevent undesired side reactions.

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and purity. and provide protocols for ¹H/¹³C NMR analysis in deuterated solvents (e.g., DMSO-d₆ or CDCl₃), with specific attention to aromatic proton shifts (δ 7.4–8.8 ppm for pyrimidine and triazole protons) and carboxamide carbonyl signals (~165–170 ppm) . High-resolution mass spectrometry (HRMS) and HPLC (≥98% purity) are recommended for molecular weight confirmation and impurity profiling .

Q. What are the key reaction parameters influencing yield in multi-step syntheses of azetidine-carboxamide derivatives?

Yield optimization relies on controlling reaction time, temperature, and stoichiometry. and demonstrate that prolonged reaction times (48–72 hours) and excess reagents (1.1–1.2 equivalents of alkylating agents) improve yields in heterocyclic coupling steps . emphasizes the use of factorial experimental design (e.g., Taguchi methods) to identify critical variables, such as solvent polarity and catalyst loading, while minimizing trial-and-error approaches .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Density Functional Theory (DFT) calculations and transition-state modeling can predict regioselectivity in triazole-pyrimidine coupling. discusses ICReDD’s approach, combining quantum chemical calculations with experimental data to refine reaction paths (e.g., identifying energy barriers for nucleophilic substitution vs. cycloaddition) . Molecular docking studies may also elucidate steric effects from the 2,3-dimethylphenyl group on azetidine ring conformation .

Q. How should researchers address contradictions in reported synthetic yields for analogous compounds?

Discrepancies in yields (e.g., 17.9% in vs. 35% in ) often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or catalytic systems . Systematic reproducibility studies, as outlined in , recommend documenting reaction scales, solvent batch variability, and catalyst aging effects. Cross-validation using alternative characterization techniques (e.g., XRD for crystalline intermediates) can resolve structural ambiguities .

Q. What methodologies are effective for studying the impact of substituents on bioactivity?

Structure-activity relationship (SAR) studies require modular synthesis of analogs with varied substituents (e.g., replacing the triazole with imidazole or altering the azetidine’s N-aryl group). highlights the role of lipophilic groups (e.g., trifluoromethyl) in enhancing metabolic stability, which can be tested via in vitro microsomal assays . High-throughput screening (HTS) combined with multivariate analysis (e.g., PCA) helps prioritize substituents for further optimization .

Q. What challenges arise during scale-up of this compound’s synthesis, and how can they be mitigated?

identifies reactor design (e.g., continuous flow systems) and separation technologies (e.g., membrane filtration) as critical for scaling heterocyclic syntheses . notes that computational fluid dynamics (CFD) simulations can predict mass transfer limitations in large-scale reactions, while Design of Experiments (DoE) optimizes parameters like mixing efficiency and temperature gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.